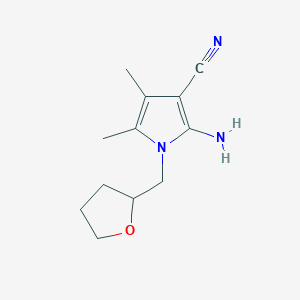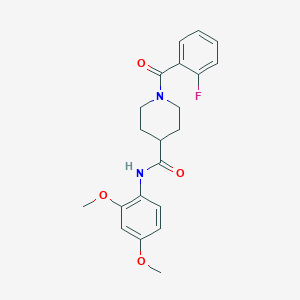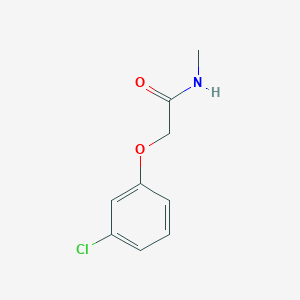
2-(3-chlorophenoxy)-N-methylacetamide
描述
2-(3-chlorophenoxy)-N-methylacetamide, also known as Miltefosine, is an alkylphosphocholine compound that was first synthesized in the 1980s. It was originally developed as an anticancer drug, but later found to have antiparasitic properties. Miltefosine has been used to treat leishmaniasis, a parasitic disease caused by the Leishmania parasite, and has shown promising results in the treatment of other parasitic diseases such as Chagas disease and sleeping sickness.
作用机制
The exact mechanism of action of 2-(3-chlorophenoxy)-N-methylacetamide is not fully understood, but it is believed to work by disrupting the cell membrane of parasites. This compound has been shown to inhibit the synthesis of phosphatidylcholine, a major component of cell membranes, leading to cell death in parasites.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to modulate the immune response, with studies suggesting that it may enhance the immune response to parasitic infections.
实验室实验的优点和局限性
One of the main advantages of 2-(3-chlorophenoxy)-N-methylacetamide for lab experiments is its broad-spectrum activity against parasitic diseases. It has been shown to be effective against a range of parasites, making it a valuable tool for studying parasitic infections. One limitation of this compound is its potential toxicity, with studies suggesting that it may have adverse effects on the liver and kidneys.
未来方向
There are a number of potential future directions for research on 2-(3-chlorophenoxy)-N-methylacetamide. One area of interest is the development of combination therapies for the treatment of parasitic diseases. This compound has been shown to be effective when used in combination with other drugs, and there is potential for the development of new combination therapies that could improve treatment outcomes. Another area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its toxicity. Finally, there is potential for further research into the use of this compound in the treatment of cancer, with studies suggesting that it may have potential as a novel anticancer agent.
科学研究应用
2-(3-chlorophenoxy)-N-methylacetamide has been extensively studied for its antiparasitic properties. It has been shown to be effective in the treatment of visceral, cutaneous, and mucocutaneous leishmaniasis, as well as Chagas disease and sleeping sickness. This compound has also been studied for its potential use in the treatment of cancer, with promising results in preclinical studies.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKHMLHHNSPSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


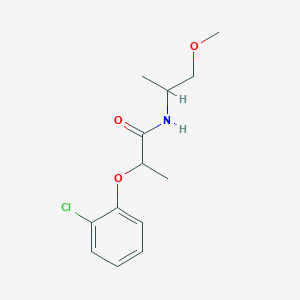
![N-isopropyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4840021.png)
![[4-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4840030.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4840062.png)
![N-(4-methoxyphenyl)-4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4840070.png)

![ethyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B4840093.png)
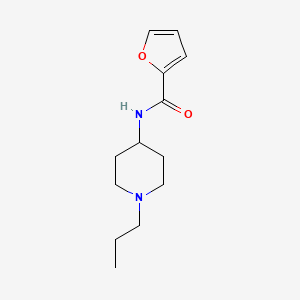
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)
